N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with multiple functional groups, including a chlorophenyl group, a pyrrolidinylsulfonyl group, and a pyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinyl Core: Starting with a pyridine derivative, various functional groups are introduced through substitution reactions.
Introduction of the Pyrrolidinylsulfonyl Group: This step may involve the reaction of a pyrrolidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[2-oxo-3-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-(4-chlorophenyl)-2-[2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
Uniqueness
N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its pyrrolidinylsulfonyl group, in particular, may influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H18ClN3O4S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H18ClN3O4S/c18-13-5-7-14(8-6-13)19-16(22)12-20-9-3-4-15(17(20)23)26(24,25)21-10-1-2-11-21/h3-9H,1-2,10-12H2,(H,19,22) |
InChI Key |
ITRRWEMXDBAQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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